Wortmannin is a fungal steroid metabolite recognized as a potent, cell-permeable, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Its mechanism involves the covalent modification of a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit, leading to sustained, non-competitive inhibition.[4][5][6] This covalent mechanism and high potency (IC50 in the low nanomolar range) distinguish it from other common PI3K inhibitors and are critical factors for its selection in specific experimental designs focused on the PI3K/Akt signaling pathway.[1][3]
Substituting Wortmannin with its common alternative, LY294002, or with structural precursors like demethoxyviridin, is inappropriate for many applications due to fundamental differences in their mechanism, stability, and potency. LY294002 is a reversible, ATP-competitive inhibitor, whereas Wortmannin is an irreversible, covalent inhibitor; this distinction critically impacts experimental design, particularly in studies requiring sustained or permanent kinase inactivation.[7][8] Furthermore, Wortmannin's significant instability in aqueous solutions necessitates specific handling and timing protocols that are not required for the more stable LY294002.[1][9] Using precursors or close analogs is also not viable, as the complete furanosteroid structure of Wortmannin is essential for its high-potency covalent interaction with the PI3K enzyme.[5]
Wortmannin acts as an irreversible inhibitor by forming a covalent bond with the lysine residue (Lys-802) in the active site of the PI3K p110α subunit.[4] This contrasts sharply with the widely used substitute LY294002, which is a synthetic, reversible inhibitor that competes with ATP for the binding site.[7][8] The covalent nature of Wortmannin's inhibition means its effect persists even after the compound is removed from the medium, a critical factor for experimental protocols where sustained pathway blockage is necessary.
| Evidence Dimension | Inhibition Mechanism |
| Target Compound Data | Irreversible, covalent modification of PI3K active site |
| Comparator Or Baseline | LY294002: Reversible, ATP-competitive inhibition |
| Quantified Difference | Qualitative (Irreversible vs. Reversible) |
| Conditions | In vitro PI3K enzyme assays and cell-based models. |
This mechanistic difference dictates experimental design; Wortmannin is required for studies needing permanent kinase inactivation where inhibitor washout is not a factor.
Wortmannin exhibits significantly higher potency against PI3K than LY294002. In vitro kinase assays consistently show Wortmannin with an IC50 value in the low nanomolar range, typically around 2–5 nM.[1][3] In contrast, LY294002 requires concentrations in the micromolar range to achieve similar levels of inhibition, with reported IC50 values of approximately 0.5-1.4 µM.[10][11][12] This represents a potency difference of over two orders of magnitude.
| Evidence Dimension | Half-maximal Inhibitory Concentration (IC50) against PI3K |
| Target Compound Data | ~2-5 nM |
| Comparator Or Baseline | LY294002: ~500-1400 nM |
| Quantified Difference | >250-fold higher potency for Wortmannin |
| Conditions | In vitro purified PI3K enzyme radiometric or luminescence-based assays. |
The higher potency allows for use at much lower concentrations, minimizing potential off-target effects and reducing the amount of compound required per experiment.
A critical procurement and handling differentiator is Wortmannin's limited stability in aqueous solutions. Its half-life in tissue culture can be as short as 10 minutes due to the reactivity of the furan ring.[1] One study reported a half-life of 26 minutes for the related compound demethoxyviridin in PBS, while Wortmannin was more stable with a half-life of 3470 minutes (~58 hours) in the same buffer; however, both were highly unstable in culture media with half-lives under one minute.[9] In contrast, LY294002 is significantly more stable in solution, with stock solutions in DMSO or ethanol being stable for up to 6 months at -20°C.[12] This requires users of Wortmannin to prepare fresh solutions and carefully time its addition in experiments.
| Evidence Dimension | Stability (Half-life) |
| Target Compound Data | Short half-life in aqueous/culture media (minutes to hours) |
| Comparator Or Baseline | LY294002: High stability, stock solutions stable for months |
| Quantified Difference | Orders of magnitude difference in solution stability under typical use conditions |
| Conditions | Phosphate-buffered saline (PBS) and cell culture media. |
This property directly impacts procurement logistics and experimental reproducibility; buyers must plan for fresh preparation and time-sensitive application, unlike with more stable alternatives.
The specific chemical structure of Wortmannin is essential for its potent inhibitory activity, demonstrating why procurement of the exact compound is necessary over related precursors or analogs. While the closely related structural analog demethoxyviridin also inhibits mammalian PI3-kinase at low nanomolar concentrations, subtle modifications to the furanosteroid core can drastically reduce or abolish activity.[13] For example, modifications to the D-ring of Wortmannin have a dramatic effect on inhibitor potency, indicating it is a critical recognition site for the enzyme.[5] This highlights that the precise, complete structure of Wortmannin is required for its well-characterized, high-potency interaction.
| Evidence Dimension | Biological Activity vs. Structure |
| Target Compound Data | High potency (low nM IC50) is dependent on the complete furanosteroid structure. |
| Comparator Or Baseline | Demethoxyviridin (structural analog): Also potent, but minor structural changes elsewhere can eliminate activity. |
| Quantified Difference | Not applicable (Qualitative structure-activity relationship) |
| Conditions | In vitro PI3K enzyme assays. |
This confirms that less-defined mixtures or precursor compounds are not viable substitutes, justifying the procurement of pure, structurally confirmed Wortmannin for reliable results.
For experimental models requiring complete and sustained shutdown of PI3K signaling. Wortmannin's irreversible covalent binding ensures the pathway remains inhibited even after the compound is washed out, which is not achievable with reversible inhibitors like LY294002.[4][7]
In cell lines or primary cells sensitive to solvent or compound toxicity, Wortmannin's high potency (low nM IC50) allows for effective PI3K pathway inhibition at concentrations over 250 times lower than LY294002, minimizing the risk of off-target effects or cellular stress.[1][12]
Ideal for experiments where the inhibitor is added immediately prior to stimulation and measurement. This leverages its high potency for rapid target engagement while mitigating the impact of its limited stability in aqueous cell culture media.[1][9]
Used as a well-characterized, potent, and irreversible reference compound to confirm that a specific cellular response is mediated by a PI3K-family kinase. Its distinct mechanism provides a clear benchmark compared to reversible or less potent inhibitors.[2]
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